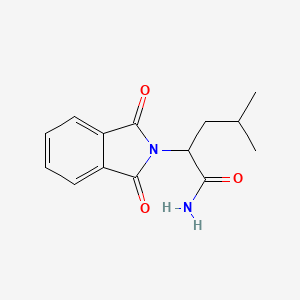

2-Phthalimido-4-methylpentanamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8(2)7-11(12(15)17)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,8,11H,7H2,1-2H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYIXMIVGZWGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Historical Development of Synthetic Approaches to Phthalimido Amides

The use of the phthaloyl group as a protecting strategy for primary amines dates back to the Gabriel synthesis, first reported in 1887. This method prevents the over-alkylation that is common when using ammonia (B1221849) for amine synthesis. quora.comresearchgate.net The initial methods for creating phthalimides, including N-phthaloyl amino acids, often involved harsh conditions, such as the direct fusion of phthalic anhydride (B1165640) with the corresponding amino acid at high temperatures (above 140°C). researchgate.net While effective, these conditions could lead to undesirable side reactions, including racemization of the chiral center of the amino acid.

Over time, synthetic approaches evolved to utilize milder and more controlled conditions. Refluxing the reactants in high-boiling solvents like glacial acetic acid became a common practice. nih.gov Further refinements included the use of toluene (B28343), which allows for the azeotropic removal of water, driving the reaction to completion at lower temperatures. researchgate.netscholaris.ca A significant advancement was the development of methods using N-carboethoxyphthalimide, which facilitates the phthaloylation of amino acids under gentle, aqueous conditions at room temperature, thereby preserving the optical activity of the starting material. scispace.com More recently, microwave-assisted, solvent-free reactions have been explored, offering an environmentally friendly and rapid alternative for the synthesis of N-phthaloyl amino acids. researchgate.net

Synthesis of 2-Phthalimido-4-methylpentanoic Acid as a Key Intermediate

The synthesis of 2-Phthalimido-4-methylpentanamide hinges on the successful preparation of its immediate precursor, 2-Phthalimido-4-methylpentanoic acid, also known as N-phthaloyl-leucine. This intermediate is formed by the reaction of leucine (B10760876) with phthalic anhydride or a suitable derivative.

The N-phthaloylation of leucine involves the formation of an imide ring by reacting the primary amine group of the amino acid with phthalic anhydride. Several strategies have been developed to achieve this transformation efficiently while maintaining the integrity of the chiral center.

A widely used method involves heating leucine and phthalic anhydride in a solvent. For instance, refluxing in glacial acetic acid for several hours, followed by an acidic workup, provides the desired N-phthaloyl amino acid. Another approach employs refluxing in toluene in the presence of a base like triethylamine (B128534), which facilitates the reaction while allowing for the removal of the water byproduct using a Dean-Stark apparatus. researchgate.netscholaris.ca This particular method has been noted for proceeding with minimal racemization. researchgate.net For larger-scale production, conducting the N-phthaloylation under reduced pressure at lower temperatures has proven to be an economical and effective strategy. nih.gov

Table 1: Selected Methods for the N-Phthaloylation of Amino Acids

| Amino Acid | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Glycine (B1666218) | Phthalic Anhydride | Acetic Acid, Reflux, 5-7 h | High | |

| L-Alanine | Phthalic Anhydride | Acetic Acid, Reflux, 5-7 h | High | |

| (S)-tert-Leucine | Phthalic Anhydride | Toluene, Triethylamine, Reflux, 0.5 h | 86% | researchgate.net |

| β-Alanine | Phthalic Anhydride | Toluene, Triethylamine, Reflux, 2 h | 91% | scholaris.ca |

| Glycine | N-Carboethoxyphthalimide | Water, Sodium Carbonate, RT, 15 min | 90.5% | scispace.com |

| Various | Phthalic Anhydride | Reduced Pressure, Lower Temperature | Good | nih.gov |

A critical aspect of synthesizing 2-Phthalimido-4-methylpentanoic acid is ensuring that the carboxylic acid functional group remains intact and is not inadvertently converted into an ester or other derivative. The choice of reaction conditions and workup procedure is paramount.

When using methods that involve heating in solvents like acetic acid or toluene, the primary product formed after the initial condensation is the N-phthaloyl amino acid. researchgate.net The workup step is crucial for isolating the final product in its desired carboxylic acid form. Typically, this involves pouring the reaction mixture into water and performing an acidification step, often with hydrochloric acid, to ensure the carboxyl group is protonated. scholaris.ca This causes the product to precipitate, allowing for its isolation by filtration. Subsequent recrystallization from appropriate solvents, such as ethanol-water mixtures, is often employed to achieve high purity. The Bose method, which uses triethylamine in refluxing toluene, is particularly advantageous as it is reported to proceed with essentially no racemization, a key indicator of optimized, mild conditions that preserve the stereochemical integrity of the amino acid. researchgate.net

Direct Amidation of 2-Phthalimido-4-methylpentanoic Acid

The final step in the synthesis of this compound is the formation of an amide bond from the carboxylic acid of N-phthaloyl-leucine. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

N,N'-Carbonyldiimidazole (CDI) is a highly effective and widely used coupling reagent for amide bond formation under mild conditions. researchgate.netcommonorganicchemistry.com Its application in the synthesis of this compound would proceed via the activation of the carboxylic acid of 2-Phthalimido-4-methylpentanoic acid.

The mechanism involves the reaction of the carboxylic acid with CDI to form a reactive N-acylimidazole intermediate. commonorganicchemistry.com This intermediate is susceptible to nucleophilic attack by an amine. The subsequent reaction with ammonia (or an ammonia equivalent) would yield the target amide, this compound, along with imidazole (B134444) and carbon dioxide as byproducts. commonorganicchemistry.com An advantage of using CDI is that the byproducts are relatively benign and easily removed from the reaction mixture. researchgate.netlookchem.com The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.com The liberated imidazole can act as a base, although sometimes an additional non-nucleophilic base is added. commonorganicchemistry.com Solvent-free, CDI-mediated amidation has also been developed as a green chemistry alternative, significantly reducing reaction times. researchgate.netlookchem.com

Table 2: Representative Conditions for CDI-Mediated Amidation

| Carboxylic Acid | Amine | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| General Acid | General Amine | THF | RT, 90 min | Amide Formation | commonorganicchemistry.com |

| 4-[4-(3-chloro-2-hydroxy-propyl amino)-phenyl]-morpholin-3-one | (Internal cyclization) | Methylene Chloride | RT, 20 h | Oxazolidinone formation | google.com |

| General Acid | General Amine | Solvent-free | 5-10 min | Amide Formation | researchgate.net |

| Various Acids | Various Amines | Acetonitrile | Reflux | Amide Formation | lookchem.com |

The success and rate of the amidation reaction depend significantly on the nature of the amine nucleophile. For the synthesis of the primary amide, this compound, ammonia would be the required nucleophile. However, the principles of reactivity can be understood by evaluating a range of amines.

Generally, the nucleophilicity of the amine is a key factor. Primary amines are typically more reactive than secondary amines due to reduced steric hindrance. The electronic properties of the amine also play a crucial role. For example, electron-deficient anilines are known to be poor nucleophiles and react slowly with acyl imidazoles. organic-chemistry.org In such cases, the addition of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the reaction. organic-chemistry.org DBU is believed to act as a nucleophilic catalyst. It is important to note that the high basicity of DBU may not be suitable for substrates that are prone to base-induced epimerization. organic-chemistry.org

The choice of solvent can also influence the reaction outcome. In one study, the reaction of a phthalimido alkyl acid with isopropylamine (B41738) yielded different products when carried out in a mixture of methanol (B129727) and dichloromethane (B109758) versus dimethylformamide (DMF), highlighting the complexity of these reactions. scholaris.ca For the direct amidation of unprotected amino acids using borate (B1201080) esters, a range of primary amines, including n-propylamine and benzylamine, have been shown to be effective nucleophiles, yielding the corresponding amides in good to excellent yields. rsc.orgresearchgate.net

Alternative Acylation Methodologies for Amide Synthesis

The formation of the amide bond in this compound from its precursor, N-phthaloyl-L-leucine, can be achieved through several acylation methods. The choice of method often depends on factors such as reaction scale, desired purity, and the availability of reagents.

A common and effective method for the synthesis of amides is through the corresponding acid chloride. masterorganicchemistry.com This approach involves the conversion of the carboxylic acid group of N-phthaloyl-L-leucine into a more reactive acyl chloride, which then readily reacts with an amine.

The synthesis of the target amides of N-phthaloyl-α-amino acids can be achieved by the acylation of the amine with the corresponding acid chloroanhydrides in a suitable solvent like dichloromethane. researchgate.net The reaction between an acyl chloride and ammonia is a vigorous reaction that results in the formation of an amide. chemguide.co.uklibretexts.org For instance, ethanoyl chloride reacts violently with a cold concentrated solution of ammonia to produce ethanamide and ammonium (B1175870) chloride. libretexts.org

The general mechanism involves a nucleophilic attack by the amine on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. chemguide.co.uk The reactivity of the acid chloride facilitates the reaction under relatively mild conditions.

Table 1: Key Steps in Acid Chloride-Mediated Amide Synthesis

| Step | Description |

| 1. Precursor Synthesis | N-phthaloyl derivatives of aliphatic α-amino acids are synthesized from phthalic anhydride under standard conditions. researchgate.net |

| 2. Acid Chloride Formation | N-phthaloyl-L-leucine is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form N-phthaloyl-L-leucyl chloride. |

| 3. Amidation | The resulting acid chloride is reacted with a solution of ammonia or an appropriate amine to yield this compound. researchgate.net |

This method is often favored for its high yields and the ease of purification of the final product, as the byproducts are typically gaseous (in the case of SOCl₂) or easily removed.

Direct condensation reactions, often facilitated by coupling agents, provide an alternative to the acid chloride route for amide synthesis. These methods avoid the need to isolate the highly reactive acid chloride intermediate.

The synthesis of amides can be performed using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form an active ester intermediate. masterorganicchemistry.commasterorganicchemistry.com This intermediate is then susceptible to nucleophilic attack by an amine to form the amide. The choice of solvent is critical and can influence reaction rates and yields. Dichloromethane and benzene (B151609) have been used as solvents for the acylation of amines with N-phthaloyl-α-amino acid chloroanhydrides. researchgate.net The use of different solvents can lead to variations in the reaction outcome, with non-polar solvents sometimes favoring different product distributions compared to polar solvents. researchgate.net

Research has also explored solvent-free microwave reaction protocols for the synthesis of phthaloyl derivatives of amino acids, which can be a more environmentally friendly approach. researchgate.net Furthermore, carrying out the synthesis in toluene allows the reaction to occur at lower temperatures compared to solvent-free methods.

Table 2: Comparison of Solvent Systems in Amide Condensation

| Solvent System | Characteristics | Potential Advantages |

| Dichloromethane | A common polar aprotic solvent for acylation reactions. researchgate.net | Good solubility for many organic compounds, relatively inert. |

| Benzene | A non-polar aromatic solvent. researchgate.net | Can influence reaction selectivity in some cases. |

| Toluene | A less toxic alternative to benzene. | Allows for reactions at lower temperatures. |

| Solvent-Free (Microwave) | Utilizes microwave energy to drive the reaction. researchgate.net | Faster reaction times, reduced waste. |

The selection of the appropriate solvent and coupling agent is crucial for optimizing the synthesis of this compound, balancing factors of yield, purity, and reaction conditions.

Stereoselective Synthesis and Chiral Pool Utilization

The stereochemistry of this compound is determined by the starting material, L-leucine. Maintaining the stereochemical integrity at the α-carbon is of paramount importance during the synthetic process.

L-leucine, a naturally occurring essential amino acid, serves as a readily available and inexpensive chiral building block (chiral synthon) for the synthesis of enantiomerically pure compounds. libretexts.org All naturally occurring proteins are composed of L-amino acids. libretexts.org The inherent chirality of L-leucine is carried through the synthetic sequence to the final product, this compound.

The synthesis begins with the protection of the amino group of L-leucine. A common method involves the reaction of L-leucine with phthalic anhydride in a suitable solvent, such as glacial acetic acid, under reflux conditions. This reaction yields N-phthaloyl-L-leucine, where the stereocenter from L-leucine is preserved. The use of protecting groups is a fundamental strategy in peptide synthesis to ensure specific amide bond formation. masterorganicchemistry.comlibretexts.org

The phthaloyl group serves as an effective protecting group for the amino function, preventing it from participating in unwanted side reactions during the subsequent activation of the carboxyl group and amide formation. gcwgandhinagar.com The stereoconservative nature of these reactions is crucial, and methods have been developed for the amidation of N-phthaloyl amino acids that proceed with retention of configuration. organic-chemistry.orgnih.gov

Diastereoselectivity becomes a critical consideration when the synthesis involves the creation of a new stereocenter or when a chiral amine is used in the amidation step. While the formation of this compound from ammonia does not introduce a new stereocenter, the principles of diastereoselective control are fundamental in the broader context of synthesizing related chiral amides.

In syntheses where a new stereocenter is formed, the existing stereocenter from the L-leucine backbone can influence the stereochemical outcome of the reaction. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in asymmetric synthesis. The bulky isobutyl side chain of the leucine moiety can sterically hinder the approach of reagents from one face of the molecule, leading to a preferential formation of one diastereomer over the other.

The choice of reagents and reaction conditions can also play a significant role in controlling diastereoselectivity. For instance, in reductions or alkylations of related systems, the use of specific catalysts or chiral auxiliaries can enhance the formation of the desired diastereomer. While not directly applicable to the synthesis of the simple amide, these principles underscore the importance of careful reaction design when synthesizing more complex chiral molecules derived from L-leucine. The stereochemistry of amide side chains has been shown to influence the properties of larger molecules, such as in EuDOTA-tetraamide complexes. nih.gov

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability of the Amide and Phthalimide (B116566) Moieties

The structure of 2-Phthalimido-4-methylpentanamide contains two key moieties with differing hydrolytic stabilities: the secondary amide linkage and the phthalimide group, which is a cyclic imide.

The phthalimide group, while also an amide-like structure, exhibits different hydrolytic behavior. It is well-known from the Gabriel synthesis of primary amines that the phthalimide ring can be cleaved. libretexts.org This process is typically achieved not with simple hydrolysis but by using hydrazine (B178648) (the Ing-Manske procedure) or through base-promoted hydrolysis. The mechanism for base-catalyzed hydrolysis of the N-substituted phthalimide is analogous to that of a standard amide, proceeding through a nucleophilic addition-elimination pathway to open the imide ring and eventually release the primary amine. libretexts.org Compared to the robust nature of the acyclic secondary amide, the phthalimide group can be considered a cleavable protecting group under specific, non-physiological conditions.

Table 1: Comparison of Hydrolytic Conditions for Amide vs. Phthalimide Moieties

| Moiety | Typical Cleavage Conditions | Stability | Mechanistic Notes |

| Secondary Amide | Vigorous heating with strong acid or base (e.g., 10-40% NaOH). arkat-usa.org | High, due to resonance stabilization. nih.govresearchgate.net | Rate-determining step can vary; often C-N bond cleavage for secondary amides. uregina.ca |

| Phthalimide (Imide) | Hydrazine (Ing-Manske); base-promoted hydrolysis (e.g., KOH). libretexts.org | Moderate; designed to be cleavable as a protecting group. libretexts.orgresearchgate.net | Hydrolysis proceeds via a nucleophilic addition-elimination mechanism, opening the cyclic imide. libretexts.org |

Reactivity Profiles of Functional Groups within the Compound

The reactivity of this compound is dictated by its constituent functional groups. While the amide bond is generally inert, its reactivity can be unlocked through transition metal catalysis. researchgate.net Palladium-catalyzed reactions have been developed that enable the selective cleavage of the C(sp²)–N bond in amides, facilitating transformations like transamidation. nih.gov This process circumvents the high stability of the amide bond, allowing for its conversion into other amide structures under relatively mild conditions. nih.govresearchgate.net

The phthalimide group also possesses unique reactivity. Beyond its hydrolytic cleavage, it can undergo decarbonylation through palladium catalysis, providing a tool for the modification of amino acid derivatives. nih.gov Furthermore, N-phthaloyl amino acid chlorides can react with imines to form N-acyliminium ion intermediates, which are then susceptible to attack by nucleophiles. nih.gov This highlights the ability of the phthaloyl group to activate the molecule for specific synthetic transformations.

The α-carbon, situated between the phthalimido group and the amide carbonyl, is another potential site of reactivity. Its C-H bond can be a target for radical abstraction, initiating further functionalization (see Section 3.5).

Exploration of Molecular Rearrangements and Cyclization Pathways

Investigations into the synthesis of N-phthaloyl-α-amino acid amides have revealed interesting molecular rearrangements and competing cyclization pathways. When attempting to form these amides via thermal methods, a transimidation reaction can occur instead of the intended amidation. scinito.airesearchgate.net

A more significant rearrangement pathway involves the opening of the phthalimide ring itself. During amidation reactions, particularly with an excess of amine and longer reaction times, a competing pathway leads to the formation of asymmetric phthalic acid diamides. researchgate.net This occurs when the amine nucleophile attacks one of the carbonyls of the phthalimide ring, leading to ring-opening and the formation of a new amide bond, resulting in a diamide (B1670390) structure derived from phthalic acid. This process represents a significant molecular rearrangement where the initial N-substituent (the amino acid derivative) and the external amine both become attached to the phthaloyl backbone.

Additionally, palladium-catalyzed reactions can induce a decarbonylative rearrangement of the phthalimide moiety itself, demonstrating a sophisticated method for altering the core structure of the molecule. nih.gov

Mechanistic Insights into Amidation and Related Transformations

The synthesis of this compound and related structures is typically achieved by the acylation of an amine with an activated N-phthaloyl amino acid derivative. researchgate.net The most effective methods often involve converting the N-phthaloyl amino acid into its corresponding acid chloride, which then readily reacts with the amine.

The outcome of the amidation reaction is highly dependent on several parameters. Studies have established a clear dependence of the reaction's direction on the solvent, the duration of the acylation, and the stoichiometry of the amine. researchgate.net

Solvent: The choice of solvent plays a critical role. Acylation reactions carried out in dichloromethane (B109758) (a polar aprotic solvent) have been shown to be effective, whereas conducting the reaction in a non-polar solvent like benzene (B151609) can alter the results. In boronic acid-catalyzed direct amidations, dichloromethane was also found to be a preferred solvent. researchgate.net

Reaction Time and Amine Stoichiometry: The duration of the reaction and the amount of amine used are crucial in determining whether the desired N-phthaloyl-α-amino acid amide is formed or if the reaction proceeds to the asymmetric phthalic acid diamide. researchgate.net Longer reaction times and an excess of the amine favor the formation of the diamide byproduct through the opening of the phthalimide ring. This allows for the synthesis to be purposefully controlled toward either product within the same reactor. researchgate.net

Steric Hindrance: Increased steric bulk in either the N-phthaloyl amino acid or the amine nucleophile has a significant negative impact on the reaction yield. researchgate.net For instance, direct amidation yields decrease progressively when moving from glycine (B1666218) to the more hindered leucine (B10760876) residues. researchgate.net

Table 2: Influence of Reaction Parameters on Amidation of N-Phthaloyl Amino Acids

| Parameter | Observation | Outcome |

| Solvent | Dichloromethane is an effective solvent for acylation with acid chloroanhydrides. | Favors formation of the target amide. |

| Amine Amount | Increasing the equivalent amount of amine. | Promotes the formation of asymmetric phthalic acid diamides. |

| Reaction Duration | Increasing the reaction time. | Promotes the formation of asymmetric phthalic acid diamides. |

| Steric Bulk | Using sterically hindered amino acids (e.g., leucine). researchgate.net | Leads to a major negative impact on reaction yield. |

The formation of asymmetric diamides is a key competing reaction during the synthesis of N-phthaloyl amino acid amides. researchgate.net This transformation is not a simple side reaction but a mechanistically distinct pathway that involves the nucleophilic attack of an amine on one of the phthalimide carbonyls. This attack opens the imide ring, creating an intermediate ortho-carboxamide benzamide (B126) structure. A subsequent intramolecular or intermolecular reaction can then lead to the final asymmetric diamide product.

The propensity for this pathway is directly proportional to the concentration of the amine and the reaction time. researchgate.net This finding is significant as it provides a method to selectively synthesize either the N-phthaloyl amino acid amide or the corresponding asymmetric phthalic acid diamide by simply adjusting the reaction conditions. The use of chiral N-phthaloyl amino acids, such as the leucine derivative in the title compound, is a common strategy in asymmetric synthesis to control the stereochemical outcome of reactions. nih.govnih.gov The phthaloyl group, in this context, serves not only as a protecting group but also as a chiral auxiliary that can influence the formation of new stereocenters. nih.gov

Radical Pathways and Hydrogen Atom Transfer in Pentanamide (B147674) Systems

Beyond ionic pathways, the reactivity of this compound can also be explored through radical mechanisms. A key process for generating radicals from amides is hydrogen atom transfer (HAT), which typically involves the abstraction of a hydrogen atom from a C-H bond. acs.org For amide systems, the most likely site for this is the α-position to the nitrogen, which would generate an α-amino radical. acs.org

While HAT from amides is less common than from other functional groups like ethers, strategies have been developed to facilitate this process. acs.org These include electrochemical methods where an agent like TMSN₃ can act as a hydrogen atom transfer reagent, and photochemical approaches using a reagent such as diacetyl, which becomes photoexcited and initiates HAT from the amide. acs.orgacs.org

Mechanistic studies reveal that the direct 1,2-HAT of amidyl radicals has a high activation barrier due to the strained three-centered transition state, making it generally less favorable than 1,5-HAT processes. nih.gov However, net-1,2-HAT can be achieved under specific conditions, for instance, through single electron transfer (SET) to an N-alkoxy amide to generate an amidyl radical, which then undergoes the 1,2-HAT. nih.gov These radical pathways open up novel avenues for C-H functionalization, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position, a transformation not readily accessible through traditional ionic chemistry.

Metal-Catalyzed Transformations Involving C-H Bond Activation (General relevance to phthalimides)

The functionalization of otherwise inert C-H bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.org The phthalimide group, a key feature of this compound, can act as a directing group in such transformations, facilitating the selective activation of C-H bonds in proximity to the phthalimide moiety. nih.govnih.gov This is typically achieved through the formation of a metallacyclic intermediate with a transition metal catalyst. acs.orgnih.gov

Transition metals such as palladium and rhodium have been extensively utilized for C-H activation, and their catalytic cycles often involve the oxidative addition of the metal to a C-H bond. youtube.comyoutube.com The phthalimide group can coordinate to the metal center, positioning it for a regioselective C-H cleavage. nih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts, particularly those in the +3 oxidation state, have proven effective in the C-H activation of molecules containing directing groups. nih.govrsc.orgrsc.org For instance, the imidate group, structurally related to the phthalimide, has been shown to direct the Rh(III)-catalyzed activation of ortho C-H bonds in benzimidates. This leads to cascade reactions, such as the synthesis of biologically significant phthalides through the addition and cyclization with aldehydes. nih.gov The reaction typically proceeds in the presence of a cationic rhodium complex, often generated from precursors like [Cp*RhCl2]2 and a silver salt such as AgSbF6. nih.gov

A proposed mechanism for such a transformation involves the initial coordination of the directing group to the rhodium center, followed by a concerted metalation-deprotonation step to form a rhodacycle intermediate. nih.gov This intermediate can then react with a coupling partner, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Palladium-Catalyzed Reactions:

Palladium catalysts are workhorses in C-H activation chemistry. nih.govrsc.org The phthalimide group can direct the palladium-catalyzed functionalization of C-H bonds in various substrates. nih.gov These reactions can proceed through different catalytic cycles, including Pd(II)/Pd(IV) or Pd(0)/Pd(II) pathways. nih.govnih.gov

In a typical Pd(II)/Pd(IV) cycle, the reaction is initiated by the C-H activation step to form a palladacycle. nih.gov This is followed by oxidative addition of a coupling partner, leading to a Pd(IV) intermediate, which then undergoes reductive elimination to furnish the product and regenerate the active Pd(II) catalyst. nih.govnih.gov

Palladium-catalyzed reactions have been employed for the synthesis of phthalimide scaffolds themselves through double C-H activation and annulation of alkynyl-oxime ethers with maleimides. nih.gov The choice of oxidant and solvent can influence the reaction outcome. nih.gov

| Catalyst System | Substrate Type (General) | Transformation | Key Mechanistic Feature |

| [Cp*RhCl2]2 / AgSbF6 | Benzimidates | Phthalide synthesis | Imidate-directed C-H activation and cyclization nih.gov |

| Pd(OAc)2 / Oxidant | Alkynyl-oxime ethers / Maleimides | Phthalimide synthesis | Double C-H activation/annulation nih.gov |

| Palladium with imidazole (B134444) ligand | ortho-Diiodobenzenes / Amines | Phthalimide synthesis | Aminocarbonylation nih.gov |

Mechanistic Considerations:

The mechanism of metal-catalyzed C-H activation is broadly categorized into inner-sphere and outer-sphere pathways. youtube.com In inner-sphere mechanisms, a direct interaction between the metal center and the C-H bond leads to the formation of an organometallic intermediate. youtube.com This is the predominant pathway in the directed C-H activations involving phthalimides.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of 2-Phthalimido-4-methylpentanamide is expected to exhibit distinct signals corresponding to the protons of the phthalimide (B116566) and the 4-methylpentanamide (B178914) moieties.

The four aromatic protons of the phthalimide group typically appear as a set of two multiplets in the downfield region, generally between δ 7.7 and 7.9 ppm, due to the deshielding effect of the adjacent carbonyl groups. researchgate.net

The protons of the 4-methylpentanamide portion of the molecule would present more complex splitting patterns. The α-proton (the CH group attached to the nitrogen of the phthalimide) is expected to resonate as a doublet of doublets, integrating to one proton. Its chemical shift would be influenced by the electron-withdrawing phthalimide group. The two protons of the primary amide (-CONH₂) will likely appear as two separate broad singlets, due to their different spatial environments and restricted rotation around the C-N bond.

The protons of the isobutyl group will show characteristic signals. The two diastereotopic protons of the -CH₂- group adjacent to the chiral center will likely appear as a complex multiplet. The methine proton (-CH-) of the isobutyl group would be a multiplet, and the two diastereotopic methyl groups (-CH₃) would each appear as a doublet. mdpi.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phthalimide H | 7.80 - 7.95 | Multiplet | 4H |

| Amide H (a) | 7.30 - 7.50 | Broad Singlet | 1H |

| Amide H (b) | 6.80 - 7.00 | Broad Singlet | 1H |

| α-CH | 4.80 - 5.00 | Doublet of Doublets | 1H |

| β-CH₂ | 1.80 - 2.00 | Multiplet | 2H |

| γ-CH | 1.60 - 1.80 | Multiplet | 1H |

This data is predictive and based on analogous structures.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, a total of 14 distinct carbon signals are expected.

The carbonyl carbons of the phthalimide group are the most deshielded, appearing at approximately 168 ppm. The quaternary carbons of the phthalimide ring to which the carbonyls are attached would be found around 132 ppm, while the protonated aromatic carbons would resonate near 124 and 135 ppm.

The carbonyl carbon of the amide group is also expected in the downfield region, typically around 170-173 ppm. The α-carbon, attached to the phthalimide nitrogen, would be significantly deshielded. The carbons of the isobutyl side chain would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phthalimide C=O | ~ 168.0 |

| Amide C=O | ~ 171.5 |

| Phthalimide C (quaternary) | ~ 132.0 |

| Phthalimide CH | ~ 124.0, ~134.5 |

| α-CH | ~ 53.0 |

| β-CH₂ | ~ 40.0 |

| γ-CH | ~ 25.0 |

This data is predictive and based on analogous structures.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons that are two or three bonds apart. For instance, it would show correlations between the α-CH and the β-CH₂ protons, and between the β-CH₂, γ-CH, and δ-CH₃ protons of the leucine (B10760876) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals for all the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons and heteroatoms. For example, HMBC would show correlations from the α-CH proton to the carbonyl carbons of the phthalimide group and the amide carbonyl, confirming the N-phthaloyl-leucinamide structure. It would also show correlations from the amide protons to the α-carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the imide and amide functional groups.

The two carbonyl groups of the phthalimide moiety typically give rise to two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber (around 1775 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1710 cm⁻¹). mdpi.com The C-N stretching vibration of the imide is also expected.

The primary amide group will exhibit a characteristic C=O stretch (Amide I band) around 1650 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is expected around 1620 cm⁻¹. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400-3200 cm⁻¹. ucla.edu The aliphatic C-H stretching vibrations from the isobutyl group will be observed in the 2850-2960 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3400 - 3200 |

| C-H Stretch (Aromatic) | ~ 3050 |

| C-H Stretch (Aliphatic) | 2960 - 2850 |

| C=O Stretch (Imide, asymmetric) | ~ 1775 |

| C=O Stretch (Imide, symmetric) | ~ 1710 |

| C=O Stretch (Amide I) | ~ 1650 |

| N-H Bend (Amide II) | ~ 1620 |

This data is predictive and based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound (C₁₄H₁₆N₂O₃), the expected molecular weight is approximately 276.3 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.

The fragmentation pattern in the mass spectrum would likely involve characteristic cleavages of the amide and phthalimide groups. A common fragmentation pathway for N-substituted phthalimides involves the cleavage of the bond between the nitrogen and the substituent, leading to the formation of a stable phthalimide fragment. Another likely fragmentation is the loss of the isobutyl group from the leucine moiety. Cleavage of the amide bond could also occur.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment |

|---|---|

| 276 | [M]⁺ |

| 259 | [M - NH₃]⁺ |

| 233 | [M - C₃H₇]⁺ |

| 160 | [C₈H₄O₂N]⁺ (Phthalimidoyl cation) |

| 147 | [C₈H₅NO₂]⁺ (Phthalimide) |

| 130 | [C₈H₄O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

This data is predictive and based on analogous structures.

Advanced Spectroscopic Methods for Conformational Analysis in Solution

The conformational flexibility of the leucinamide side chain and the potential for restricted rotation around the N-C(α) bond can be investigated using advanced NMR techniques. Temperature-dependent NMR studies can reveal information about dynamic processes and the presence of different conformers in solution. Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, grounded in the principles of quantum mechanics, are instrumental in describing the electronic makeup of a molecule. These calculations can predict a range of properties, from the geometry of the molecule to its spectroscopic characteristics.

The electronic structure of 2-Phthalimido-4-methylpentanamide is characterized by the planar and electron-withdrawing phthalimido group, the chiral center at the alpha-carbon of the leucine (B10760876) residue, and the amide linkage. Density Functional Theory (DFT) calculations on related phthalimide (B116566) derivatives provide insight into the distribution of electron density. nih.gov

The phthalimido group significantly influences the electronic environment of the molecule. The two carbonyl groups are highly polarized, with the oxygen atoms bearing a partial negative charge and the carbonyl carbons a partial positive charge. This polarization extends to the nitrogen atom of the imide, affecting the acidity of the N-H group in the parent phthalimide. In this compound, this nitrogen is part of the amide bond.

To illustrate the charge distribution, a Mulliken population analysis on a model compound like N-phthaloyl-leucine would be informative. While specific data for this compound is not available, a hypothetical table based on calculations of analogous structures would resemble the following:

| Atom/Group | Hypothetical Mulliken Charge (a.u.) |

| Phthalimido-CO | -0.45 to -0.55 |

| Phthalimido-N | -0.30 to -0.40 |

| Leucine-α-CH | +0.10 to +0.20 |

| Amide-NH | -0.40 to -0.50 |

| Amide-CO | -0.50 to -0.60 |

Note: This data is hypothetical and serves for illustrative purposes. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For phthalimide-containing compounds, the HOMO is often localized on the benzene (B151609) ring of the phthalimide group, while the LUMO is distributed over the carbonyl groups. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

The presence of several rotatable bonds in this compound gives rise to a complex conformational landscape. The key dihedral angles that define the molecule's shape are those around the Cα-Cβ and Cβ-Cγ bonds of the leucine side chain, as well as the rotation around the N-Cα bond.

Conformational analysis aims to identify the low-energy conformers, which are the most populated at a given temperature. This is typically achieved by systematically rotating the flexible bonds and calculating the potential energy of the resulting structures. While a specific conformational analysis for this compound is not published, studies on N-protected amino acids provide a framework for understanding the likely preferred conformations. The bulky phthalimido group will sterically influence the accessible conformations of the leucine side chain.

A potential energy surface scan would reveal the relative energies of different conformers. The most stable isomers would likely exhibit minimized steric hindrance between the isobutyl group of the leucine side chain and the phthalimido group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

Molecular dynamics simulations offer a way to study the time-dependent behavior of a molecule. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and flexibility of this compound in a simulated environment, such as in a solvent. nih.gov

Density Functional Theory (DFT) Applications

DFT is a versatile computational method used to investigate various aspects of chemical reactivity.

DFT calculations can be employed to map out the energy profile of a chemical reaction involving this compound. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, in the hydrolysis of the amide bond, DFT could be used to model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. The calculations would provide the geometries and energies of all species along the reaction pathway.

The presence of a chiral center in this compound means that it can participate in enantioselective reactions. DFT can be a powerful tool to understand the origins of this selectivity. nih.gov By modeling the transition states of a reaction leading to different enantiomeric products, one can determine which pathway is energetically favored.

For instance, in a reaction where a reagent approaches the chiral center, two different transition states are possible, leading to the R or S product. DFT calculations of the energies of these two transition states can predict the enantiomeric excess of the reaction. The energy difference is often due to subtle steric or electronic interactions between the substrate, the reagent, and any chiral catalyst present. The bulky phthalimido group is expected to play a significant role in directing the stereochemical outcome of such reactions by sterically blocking one face of the molecule. nih.gov

Molecular Modeling for Stereochemical Prediction and Rational Design

Computational chemistry and theoretical studies have emerged as indispensable tools in the field of medicinal chemistry, offering profound insights into the three-dimensional nature of molecules and their interactions. In the context of this compound, a compound with stereogenic centers, molecular modeling plays a pivotal role in predicting stereochemical outcomes and guiding the rational design of new, potentially more effective analogs. These computational approaches allow for the exploration of conformational landscapes, the calculation of relative energies of stereoisomers, and the simulation of interactions with biological targets, thereby accelerating the drug discovery process.

The application of molecular modeling to this compound and its derivatives involves a variety of techniques. Quantum mechanics (QM) methods can provide accurate calculations of molecular geometries and energies for different conformers and stereoisomers. Molecular mechanics (MM) force fields, while less computationally intensive, are well-suited for exploring the vast conformational space of flexible molecules. Molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time and how it might interact with its environment, such as a solvent or a protein binding site.

The prediction of stereochemical outcomes in the synthesis of this compound and related compounds is another area where molecular modeling is highly valuable. By modeling the transition states of key synthetic steps, chemists can predict which stereoisomer is likely to be formed in excess. This predictive power is instrumental in designing stereoselective syntheses, which are essential for producing enantiomerically pure compounds for biological evaluation.

Furthermore, rational design strategies leverage computational tools to propose novel derivatives of this compound with improved properties. By understanding the structure-activity relationships (SAR) through techniques like quantitative structure-activity relationship (QSAR) modeling, researchers can identify which parts of the molecule are critical for its biological activity. nih.govnih.gov For example, a 3D-QSAR model can highlight regions where modifications, such as the introduction of new functional groups, are likely to enhance binding affinity to a target protein. nih.gov This data-driven approach allows for the focused synthesis of a smaller, more promising set of compounds, thereby saving time and resources.

Molecular docking simulations are a cornerstone of rational drug design, providing a virtual snapshot of how a ligand like this compound might bind to a protein target. openmedicinalchemistryjournal.com These simulations can predict the binding mode and estimate the binding affinity, offering a rationale for observed biological activity and guiding the design of analogs with improved interactions. For example, if a docking study reveals a key hydrogen bond interaction, new derivatives can be designed to optimize this interaction.

Chirality, Stereochemistry, and Enantioselective Applications

Retention and Transfer of Chirality from Leucine (B10760876) Precursors

The chirality of 2-Phthalimido-4-methylpentanamide is directly inherited from its parent amino acid, leucine. The synthesis typically commences with either L-leucine or D-leucine, which possesses a defined stereoconfiguration at the α-carbon. The synthetic process, involving the protection of the amino group with a phthaloyl moiety and the conversion of the carboxylic acid to an amide, is designed to proceed without affecting the stereocenter. Consequently, the (S) or (R) configuration of the starting leucine is retained in the final this compound product. This transfer of chirality is fundamental, as it provides a straightforward route to enantiomerically pure forms of the compound, provided that an enantiomerically pure precursor is used.

Enantiomer Synthesis and Resolution Techniques

While enantioselective synthesis from chiral precursors is the most direct route, the resolution of a racemic mixture of this compound is also a critical technique. Racemic mixtures contain equal amounts of both the (R) and (S) enantiomers. Since enantiomers have identical physical properties in an achiral environment, specialized methods are required for their separation. eijppr.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. nih.gov The principle of this technique lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions lead to the formation of transient diastereomeric complexes with different association energies, resulting in different retention times and thus, separation. eijppr.com

For N-protected amino acid derivatives like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding with the amide group, π-π interactions with the phthalimide (B116566) ring, and steric interactions.

Table 1: Illustrative HPLC-CSP Conditions for Separation of N-Protected Amino Acid Amide Enantiomers

| Parameter | Condition |

| Column | Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (IPA) mixtures (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Note: The optimal conditions would require experimental validation for this compound.

A classic chemical method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This strategy involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org While this compound itself is not acidic or basic enough for direct salt formation, its precursor, N-phthaloyl-leucine, can be resolved using this method. The racemic N-phthaloyl-leucine is reacted with a chiral base, such as (R)-1-phenylethylamine or brucine, to form a pair of diastereomeric salts, for instance, [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. libretexts.org

These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the acid can be regenerated by treatment with a strong acid, which protonates the carboxylate and removes the chiral base. libretexts.org The resolved N-phthaloyl-leucine can then be converted to the desired enantiomer of this compound.

Table 2: General Steps for Chiral Resolution via Diastereomeric Salt Formation

| Step | Description |

| 1. Salt Formation | React racemic N-phthaloyl-leucine with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) in a suitable solvent. |

| 2. Fractional Crystallization | Exploit the solubility difference between the two diastereomeric salts. The less soluble salt crystallizes out of the solution. |

| 3. Separation | Isolate the crystallized diastereomer by filtration. |

| 4. Regeneration | Treat the separated diastereomeric salt with an acid (e.g., HCl) to recover the enantiomerically pure N-phthaloyl-leucine. |

| 5. Amidation | Convert the resolved acid to the corresponding enantiomer of this compound. |

Role as a Chiral Building Block in Asymmetric Catalysis and Synthesis

Enantiomerically pure this compound, or its corresponding acid and alcohol derivatives, serve as valuable chiral building blocks in asymmetric synthesis. The phthalimide group acts as a stable protecting group for the primary amine, which can be selectively removed under specific conditions (e.g., using hydrazine) to reveal a free amine. This strategy is employed in the synthesis of more complex chiral molecules, including peptides, peptidomimetics, and chiral ligands for asymmetric catalysis. nih.gov The well-defined stereochemistry of the building block is transferred to the target molecule, ensuring stereochemical control in the synthetic sequence.

Elucidating Enantiorecognition Mechanisms in Chromatographic Systems

The separation of enantiomers on a chiral stationary phase is governed by the principles of enantiorecognition. eijppr.com For this compound, the mechanism of chiral recognition on a polysaccharide-based CSP involves a three-point interaction model. The key interactions contributing to the differential binding of the enantiomers are:

Hydrogen Bonding: The amide proton (-NH) and the carbonyl oxygen (C=O) of the analyte can form hydrogen bonds with the carbamate (B1207046) groups on the derivatized polysaccharide CSP.

π-π Stacking: The electron-rich aromatic system of the phthalimide group can engage in π-π stacking interactions with the phenyl groups of the chiral selector on the CSP.

Steric Interactions: The isobutyl side chain of the leucine moiety provides a specific three-dimensional structure. The differential steric hindrance between the (R) and (S) enantiomers as they attempt to fit into the chiral cavities or grooves of the CSP is a critical factor in their separation.

One enantiomer will have a more favorable combination of these interactions with the CSP, leading to a stronger binding and a longer retention time, thereby enabling the separation. eijppr.com The precise nature and geometry of the transient diastereomeric complex determine the efficiency of the chiral resolution.

Derivatization and Analog Synthesis

Synthesis of Substituted 2-Phthalimido-4-methylpentanamide Analogues with Modified Side Chains

The isobutyl side chain of the leucine (B10760876) moiety in this compound is a primary target for modification to probe its influence on biological activity and molecular interactions. nih.gov Strategies for altering this side chain draw from established methods in amino acid and peptide chemistry. researchgate.net

One approach involves the synthesis of analogues from non-proteinogenic amino acids that are structurally related to leucine. For instance, γ-methyl-L-leucine (neopentylglycine) can be synthesized and utilized as a starting material to introduce a bulkier, sterically hindered side chain. researchgate.net The synthesis of such analogues typically begins with the appropriate α-keto acid, which undergoes reductive amination to produce the desired amino acid with a modified side chain. researchgate.net This modified amino acid can then be N-protected with a phthaloyl group and subsequently amidated to yield the final this compound analogue.

Preparation of Mono- and Bis-Amide Derivatives for Structural Exploration

The amide bond in this compound is another key site for structural variation. The synthesis of mono- and bis-amide derivatives allows for the investigation of how changes in this region affect molecular conformation and hydrogen bonding capabilities.

The synthesis of mono-amide derivatives typically involves the acylation of various amines with N-phthaloyl-L-leucine chloride. This acid chloride is prepared from N-phthaloyl-L-leucine, which itself is synthesized by reacting L-leucine with phthalic anhydride (B1165640). sphinxsai.com The reaction conditions, such as the solvent and the stoichiometry of the amine, can be controlled to favor the formation of the desired mono-amide.

The preparation of bis-amide derivatives can be achieved through several synthetic routes. One method involves the reaction of a deprotected amino acid amide with phthaloyl dichloride. For example, N-Boc-L-isoleucine can be amidated with an aromatic amine, followed by deprotection of the Boc group to yield the free amine. This intermediate can then react with phthaloyl dichloride to form a bis-amide product. acgpubs.org A similar strategy can be applied starting from L-leucine derivatives. Another approach for creating symmetrical bis-amides involves the direct reaction of dimethyl malonate with an excess of an aromatic amine at high temperatures. nih.gov Asymmetric bis-amides can be synthesized by first creating a mono-amide intermediate, which is then coupled with a different amine using a coupling agent like 4-(4,6-dimethoxy- organic-chemistry.orgthieme-connect.dechemicalbook.com-triazin-2-yl)-4-methyl-morpholine chloride (DMTMM). nih.gov

| Derivative Type | Starting Materials | Key Reagents/Conditions | Product Class | Reference(s) |

| Mono-amide | N-phthaloyl-α-amino acids, Homoveratrylamine | Acid chloroanhydrides, Dichloromethane (B109758) | N-phthaloyl-α-amino acid amides | |

| Bis-amide | N-Boc-L-isoleucine, Aromatic amines, Phthaloyl dichloride | N,N'-Dicyclohexylcarbodiimide (DCC), Acetic Acid (AcOH) for deprotection | Bis-amide derivatives of L-isoleucine | acgpubs.org |

| Symmetric Bis-amide | Dimethyl malonate, Aromatic amines | High temperature (185 °C) | Symmetric bis-amides | nih.gov |

| Asymmetric Bis-amide | Monophenyl amide of malonic acid, Arylamine | DMTMM, THF | Asymmetric bis-amides | nih.gov |

| Squaramide | Diethylsquarate, (-)-Cytisine, Various amines | Ethanol, Reflux or Room Temperature | Mono- and Bis-squaramide derivatives | mdpi.com |

Investigation of Different N-Protecting Group Strategies and Deprotection Protocols

The phthalimido (Phth) group in this compound serves as a protecting group for the primary amine of the leucine scaffold. organic-chemistry.org Its stability and removal are critical considerations in multi-step syntheses. The phthaloyl group is robust and stable to acidic conditions used for ester hydrolysis, but it is sensitive to basic and nucleophilic reagents. thieme-connect.de

Introduction of the Phthaloyl Group: The most common method for introducing the phthaloyl group is the dehydrative condensation of an amino acid with phthalic anhydride, often in a high-boiling solvent like glacial acetic acid or via direct fusion at high temperatures. sphinxsai.comorganic-chemistry.orgresearchgate.net Microwave-assisted, solvent-free methods have also been developed, offering faster reaction times. researchgate.net

Deprotection of the Phthaloyl Group: Traditional deprotection involves hydrazinolysis (reacting with hydrazine), which cleaves the phthalimide (B116566) to release the primary amine. thieme-connect.de However, this method can sometimes require harsh conditions and may not be suitable for sensitive substrates. organic-chemistry.org

To overcome these limitations, milder deprotection protocols have been developed. An efficient, two-stage, one-flask method uses sodium borohydride (B1222165) (NaBH₄) in isopropanol, followed by acetic acid. organic-chemistry.orgorganic-chemistry.org This procedure converts the phthalimide to an O-hydroxymethyl benzamide (B126), which then lactonizes to release the amine and phthalide, a byproduct that is easily removed. organic-chemistry.org A key advantage of this method is that it proceeds without significant loss of optical activity, which is crucial when working with chiral amino acids. organic-chemistry.orgorganic-chemistry.org

Alternative N-Protecting Groups: For certain synthetic strategies, alternative N-protecting groups with different chemical stabilities are employed.

Tetrachlorophthaloyl (TCP): This group is more stable than the standard phthaloyl group and is resistant to conditions used to cleave Fmoc groups (piperidine). thieme-connect.de It is typically removed with hydrazine (B178648) in DMF. researchgate.net

4,5-Dichlorophthaloyl (DCPhth): This group also exhibits a strong 1,2-trans-directing effect in glycosylation reactions, similar to the phthaloyl group. However, it can be removed under significantly milder conditions, such as with ethylenediamine (B42938) or hydrazine in methanol (B129727) at room temperature. tandfonline.com

Carbamates (Boc, Cbz, Fmoc): These are widely used protecting groups in peptide synthesis, each with distinct deprotection conditions (acid-labile for Boc, hydrogenolysis for Cbz, and base-labile for Fmoc), allowing for orthogonal protection strategies. springernature.com

| Protecting Group | Introduction Method | Deprotection Conditions | Key Features | Reference(s) |

| Phthaloyl (Phth) | Phthalic anhydride, heat | Hydrazine; NaBH₄/AcOH | Stable to acid, avoids racemization with mild deprotection. | organic-chemistry.orgthieme-connect.deorganic-chemistry.org |

| Tetrachlorophthaloyl (TCP) | Tetrachlorophthalic anhydride | Hydrazine in DMF | More stable than Phth; stable to piperidine. | thieme-connect.deresearchgate.net |

| 4,5-Dichlorophthaloyl (DCPhth) | 4,5-Dichlorophthalic anhydride | Ethylenediamine or Hydrazine/MeOH at RT | Milder removal than Phth. | tandfonline.com |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | Commonly used in peptide synthesis; acid-labile. | springernature.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile; widely used in solid-phase peptide synthesis. | springernature.com |

Incorporation of the this compound Scaffold into More Complex Molecular Architectures

The this compound scaffold, or more broadly, N-phthaloyl-L-leucine, serves as a valuable building block for the synthesis of larger and more complex molecules, including peptides and heterocyclic systems. cymitquimica.com Its protected amino acid structure allows for its controlled incorporation into growing molecular chains.

One major application is in the synthesis of dipeptides and larger peptide structures. ontosight.ai For instance, N-phthaloyl-L-leucine can be coupled with another amino acid ester using standard peptide coupling reagents to form a dipeptide. nih.gov The phthaloyl group ensures that the N-terminus of the leucine residue does not interfere with the coupling reaction. This methodology is fundamental in constructing peptides with specific sequences for various applications. ontosight.ai

Furthermore, the scaffold can be used to construct complex heterocyclic compounds. For example, N-phthalimide derivatives of amino acids have been used as precursors to synthesize benzimidazole (B57391) derivatives. sphinxsai.com In one such synthesis, N-phthaloyl-L-leucine is reacted with o-phenylenediamine (B120857) in the presence of acid to form an N-[1-(1H-benzimidazol-2-yl)alkyl]phthalimide structure. sphinxsai.com

The synthesis of analogues of known bioactive molecules is another area of application. Researchers have synthesized analogues of N-phthaloyl-l-tryptophan, a known DNA methyltransferase inhibitor, by modifying the indole, carboxylate, and phthalimide moieties to explore the structure-activity relationship. nih.gov This demonstrates how the core N-phthaloyl amino acid structure can be systematically altered to create libraries of compounds for biological screening.

Emerging Research Avenues and Future Directions

Exploration of Novel Chemical Transformations of the Pentanamide (B147674) Moiety

The pentanamide moiety of 2-Phthalimido-4-methylpentanamide is a key functional group that can be targeted for novel chemical transformations to create new derivatives with potentially unique properties. Research in this area could unlock new synthetic pathways and lead to the discovery of compounds with novel applications.

One promising area of exploration is the use of photoinduced carbamoylation reactions. rsc.org This strategy involves the generation of carbamoyl (B1232498) radicals as nucleophilic one-electron intermediates, which can then undergo various transformations to yield a range of structurally diverse derivatives. rsc.org The application of photolytic C-S cleavage of dithiocarbamate-carbamoyl intermediates is another recent approach that could be adapted for the modification of the pentanamide group. rsc.org

Additionally, novel methods for the transformation of amides into other functional groups, such as thioamides, are of significant interest. A two-step approach involving chlorination of the amide followed by reaction with a thiating agent like N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt has been reported for heterocyclic amides and could potentially be applied to this compound. nih.gov Such transformations would provide access to a new class of compounds with altered electronic and steric properties.

Application of Advanced Spectroscopic and Computational Methodologies for Deeper Understanding

To gain a more profound understanding of the molecular structure, electronic properties, and behavior of this compound, the application of advanced spectroscopic and computational methods is crucial. Future research will likely involve a synergistic approach, combining experimental data with theoretical calculations.

Spectroscopic Investigations: Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. Solid-state NMR could also be employed to study the compound in its crystalline form. Furthermore, detailed vibrational analysis using Fourier-transform infrared (FT-IR) and Raman spectroscopy, supported by theoretical calculations, can provide insights into the vibrational modes of the molecule.

Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that can be used to model the geometric structure, electronic properties, and spectroscopic behavior of this compound. researchgate.net These calculations can predict the optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions in the UV-Vis spectrum. researchgate.net The use of different solvents in these theoretical models can help in understanding the effect of the environment on the molecule's properties. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites of electrophilic and nucleophilic attack. researchgate.net

Design and Synthesis of Structurally Related Scaffolds for Fundamental Academic Investigations

The design and synthesis of structurally related scaffolds based on the this compound framework is a key area for fundamental academic research. By systematically modifying the phthalimide (B116566) ring, the pentanamide backbone, or the isobutyl side chain, researchers can investigate structure-activity relationships and explore the impact of structural changes on the compound's chemical and physical properties.

The exploration of molecular hybridization and bioisosterism approaches, as demonstrated in the design of other phthalimide derivatives, can lead to the creation of novel molecules with unique characteristics. nih.gov For instance, replacing the phthalimide group with other heterocyclic systems or introducing different functional groups on the aromatic ring could significantly alter the molecule's properties. The synthesis of a library of such analogs would provide a valuable platform for systematic studies and could lead to the discovery of compounds with interesting and potentially useful properties for various scientific investigations.

Q & A

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand this compound’s research applications?

- Methodological Answer :

- Materials Science : Investigate self-assembly properties in non-polar solvents for nanotechnology applications (e.g., drug delivery vesicles).

- Chemical Biology : Conjugate the compound to fluorescent probes (e.g., FITC) for live-cell imaging of protease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.